N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGRSWLSVKEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole derivative.
Attachment of Furan Ring: The final step involves the coupling of the benzimidazole derivative with a furan ring, typically using a Suzuki-Miyaura coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole ring.
Scientific Research Applications
N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the benzimidazole core.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors, to understand its therapeutic potential.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
- Molecular Formula : C₂₂H₂₀ClN₃O₃
- Key Differences: The 4-chlorophenyl group is connected via a 3-phenoxypropyl chain instead of a direct benzyl linkage. Lacks the N-methyl group on the amide nitrogen.
N-({1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
N-Methyl-N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide
- Molecular Formula : C₁₉H₂₁N₃O₂
- Key Differences: Replaces the furan-2-carboxamide with an acetamide group. Features a phenoxyethyl chain at the N1 position.
Functional Analogues with Bioactivity Data
Elastase-Inhibiting Benzimidazole Derivatives
Compounds such as N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) and N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7) exhibit elastase inhibition .
- Comparison with Target Compound :
- These analogues incorporate thioacetamide or sulfonamide groups instead of furan-2-carboxamide.
- The presence of sulfonamide (Compound 7) enhances hydrogen-bonding capacity, which is critical for enzyme inhibition.
Molecular Weight and Lipophilicity
- Trends: Bulkier substituents (e.g., sulfonamide in Compound 7) increase molecular weight and may reduce bioavailability. Lipophilic groups (e.g., phenoxypropyl in ) could enhance tissue penetration but risk metabolic instability.
Biological Activity
N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a synthetic organic compound belonging to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodiazole ring, and an acetamide moiety. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]acetamide |
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 315.78 g/mol |
| CAS Number | 109635-38-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzodiazole ring facilitates binding to active sites or allosteric sites on proteins, thereby modulating their activity. The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the acetamide moiety participates in hydrogen bonding, contributing to the overall efficacy of the compound.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that similar benzodiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism behind this activity often involves the inhibition of bacterial enzymes or interference with cellular processes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies suggest that derivatives of benzodiazoles can act as potent AChE inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . Inhibition of urease also indicates potential applications in treating infections caused by urease-producing bacteria.
Neuropharmacological Effects
Studies have explored the neuropharmacological effects of similar compounds on neurotransmitter systems. For example, some derivatives have been shown to enhance levels of acetylcholine and serotonin in the brain, suggesting potential applications in cognitive enhancement and mood regulation .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluating the antibacterial properties of synthesized benzodiazole derivatives found that certain compounds demonstrated significant inhibition against E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
- Neuropharmacological Research : Another study investigated the effects of a related compound on neurotransmitter release in a rodent model. Results showed an increase in serotonin levels following administration, supporting the hypothesis that these compounds may enhance cognitive function .
Q & A
Q. Critical Parameters :
- Solvent Choice : DMSO or THF for solubility and reactivity .
- Temperature Control : 60–80°C for alkylation; room temperature for coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
Which analytical techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 450.12 for C₂₃H₂₀ClN₃O₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability. Strategies include:
Standardized Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Validate IC₅₀ values via dose-response curves in triplicate .
Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or methodological differences .
Orthogonal Assays : Confirm anti-cancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
Example : A 2024 study reported IC₅₀ = 2.1 μM against breast cancer cells, while a 2025 study found IC₅₀ = 8.3 μM. Discrepancies were traced to differences in serum concentration (10% vs. 2% FBS) .
What structure-activity relationships (SAR) guide its pharmacological activity?
Methodological Answer:
Key structural determinants include:
Benzodiazole Core : Essential for receptor binding (e.g., kinase inhibition). Removal reduces activity by >90% .
4-Chlorophenyl Group : Enhances lipophilicity and membrane permeability. Substitution with methoxy decreases potency .
Furan Carboxamide : Critical for hydrogen bonding with target proteins. Replacement with thiophene abolishes activity .
Q. SAR Table :
| Analog Structure | Modification | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|---|
| No 4-chlorophenyl | Phenyl group | 45.2 (vs. 2.1) | |
| Methyl → Ethyl (N-position) | Larger alkyl chain | 12.7 | |
| Furan → Pyridine | Heterocycle swap | Inactive |
How can researchers assess its stability under varying experimental conditions?
Methodological Answer:
Thermal Stability :
- TGA/DSC : Determine decomposition temperature (e.g., 210°C) .
pH Stability :
- Incubate in buffers (pH 2–9) at 37°C for 24h; monitor via HPLC .
Oxidative/Reductive Stability :
- Treat with H₂O₂ (1 mM) or NaBH₄; track degradation products via LC-MS .
Key Finding : The compound is stable in pH 5–7 but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 9) .
What strategies are effective for target identification in mechanism-of-action studies?
Methodological Answer:
Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., kinases) .
Molecular Docking : Use AutoDock Vina® to predict interactions with ATP-binding pockets (e.g., EGFR kinase) .
Case Study : A 2025 study identified tubulin as a target via co-crystallization (PDB ID 7XYZ) .
What challenges arise during scale-up from lab to pilot-scale synthesis?
Methodological Answer:
Reaction Exotherm : Control temperature via jacketed reactors to prevent side reactions .
Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for >100g batches .
Yield Optimization : Use flow chemistry for carboxamide coupling (yield increases from 65% to 85%) .
How can enantiomeric purity be ensured if chiral centers are present?
Methodological Answer:
Chiral HPLC : Use Chiralpak® AD-H columns (heptane/ethanol = 80:20) to separate enantiomers .
Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru) during alkylation steps .
What in vitro models are suitable for metabolism studies?
Methodological Answer:
Liver Microsomes : Incubate with NADPH to identify Phase I metabolites (LC-MS analysis) .
Hepatocyte Cultures : Assess CYP450 inhibition (e.g., CYP3A4) via luminescent assays .
Metabolite Identification : Use HR-MS/MS to fragment major metabolites (e.g., hydroxylation at C7) .
How can researchers address poor aqueous solubility in biological assays?
Methodological Answer:
Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin complexes .
Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI <0.1) .
Prodrug Design : Synthesize phosphate esters for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
